7-Nitroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family. It is characterized by a nitro group at the 7th position on the quinazoline ring. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antifungal and anticancer properties. Its molecular formula is , with a molecular weight of approximately 189.14 g/mol.
7-Nitroquinazolin-4(3H)-one can be synthesized from various precursors, including anthranilic acid derivatives and formamide. The compound is available from chemical suppliers and is often used as an intermediate in the synthesis of pharmaceuticals.
This compound is classified as an organic heterocyclic compound, specifically a nitro derivative of quinazolinone. It falls under the category of nitrogen-containing heterocycles, which are widely studied for their biological activities.
The synthesis of 7-nitroquinazolin-4(3H)-one typically involves several steps, including the reaction of 2-amino-4-nitrobenzoic acid with formamide under controlled conditions.
The molecular structure of 7-nitroquinazolin-4(3H)-one features a fused ring system that includes a quinazoline core with a nitro group attached at the 7th position.
7-Nitroquinazolin-4(3H)-one can undergo various chemical reactions, including:
The mechanism of action of 7-nitroquinazolin-4(3H)-one involves its interaction with specific biological targets, particularly receptor tyrosine kinases such as HER2 and epidermal growth factor receptor (EGFR). By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit their proliferation.
The inhibition of these receptors disrupts critical signaling pathways involved in cell growth and survival, making this compound a candidate for further development in cancer therapeutics .
The compound exhibits significant intermolecular hydrogen bonding which contributes to its crystalline structure, influencing its solubility and reactivity in various chemical environments .
7-Nitroquinazolin-4(3H)-one has several applications in scientific research:
7-Nitroquinazolin-4(3H)-one (C₈H₅N₃O₃; MW = 191.15 g/mol) is a bicyclic heteroaromatic compound featuring a fused benzene and pyrimidine ring, with a nitro substituent at position 7 and a carbonyl group at position 4. Its planar structure enables extensive intermolecular interactions, as revealed by X-ray crystallography. The compound crystallizes in a monoclinic system with space group P2₁/n and unit cell parameters a = 5.1063(10) Å, b = 11.206(2) Å, c = 13.528(3) Å, and β = 99.19(3)° [1]. The quinazolinone core exhibits near-perfect planarity (maximum deviation: 0.0538 Å), while the nitro group is twisted by 12.0(3)° relative to the mean ring plane, influencing electronic delocalization [5].
Table 1: Crystallographic Parameters of 7-Nitroquinazolin-4(3H)-one
Parameter | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/n |
Unit Cell (Å, °) | a = 5.1063(10), b = 11.206(2), c = 13.528(3), β = 99.19(3) |
Volume (ų) | 764.1(3) |
Z | 4 |
Density (g·cm⁻³) | 1.662 |
Noncovalent interactions dominate its supramolecular architecture: N–H···O hydrogen bonds form centrosymmetric dimers (N2–H2A···O3: 2.8514(14) Å, ∠169°), while weak C–H···O/N bonds (e.g., C5–H5A···O2: 3.2846(16) Å) and π–π stacking (centroid distance: 3.678(3) Å) extend these into a 3D network [1]. Spectroscopic characterization includes:
Table 2: Hydrogen Bonding Geometry in 7-Nitroquinazolin-4(3H)-one
D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | ∠D–H···A (°) |
---|---|---|---|---|
N2–H2A⋯O3ⁱ | 0.88 | 1.98 | 2.8514(14) | 169 |
C1–H1B⋯O2ⁱⁱ | 0.95 | 2.54 | 3.2703(17) | 134 |
C7–H7A⋯N1ⁱⁱ | 0.95 | 2.55 | 3.4402(18) | 155 |
Symmetry codes: (i) –x+1, –y+1, –z+1; (ii) x, –y+1/2, z–1/2
The synthesis of quinazolinones traces back to Niementowski’s 1895 protocol, where anthranilic acid condensed with formamide under reflux [2] [7]. 7-Nitroquinazolin-4(3H)-one emerged as a specialized analog during the mid-20th century, driven by interest in nitro-heterocycles for drug discovery. Early routes mirrored classical methods: heating 4-nitroanthranilic acid with formamidine acetate in ethanol (yield: 82.8%) [1]. Modern adaptations employ microwave-assisted synthesis or acidic nitration of 7-fluoroquinazolin-4(3H)-one with HNO₃/H₂SO₄ at 373 K [5]. Its characterization evolved from elemental analysis to advanced techniques like single-crystal X-ray diffraction (reported in 2008) [1], clarifying tautomeric behavior (lactam-lactim equilibrium) and regioselectivity imparted by the nitro group.
The compound’s discovery coincided with broader exploration of quinazolinone bioactivities. For example, febrifugine (a natural quinazolinone alkaloid) was isolated in 1949, highlighting the scaffold’s antimalarial potential [4]. This period also saw the first X-ray structures of quinazolinones, such as Chadwick and Easton’s 1983 analysis of unsubstituted analogs [1], enabling comparative structural studies of nitro derivatives.
Within the quinazolinone family, the 7-nitro derivative occupies a distinct niche due to its electron-withdrawing nitro group, which significantly alters electronic distribution and bioactivity. Key comparisons:
Table 3: Comparative Bioactivities of Quinazolinone Analogues
Compound | Substituents | Key Bioactivity | Reference |
---|---|---|---|
7-Nitroquinazolin-4(3H)-one | 7-NO₂ | Kinase inhibitor intermediate | [1] |
Halofuginone (20) | 7-Chloro, 3-(2-oxopropyl) | Antiproliferative (Prolyl-tRNA inhib.) | [4] |
6-Nitroquinazolin-4(3H)-one | 6-NO₂ | Antimycobacterial (MIC: 6.25 µg/mL) | [6] |
2-Styrylquinazolin-4(3H)-one | 2-CH=CHPh | Tubulin polymerization inhibition | [7] |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1